molecular formula C34H44N2Sn B1314662 4-(Tributylstannyl)-1-tritylimidazole CAS No. 208934-35-4

4-(Tributylstannyl)-1-tritylimidazole

Cat. No. B1314662
M. Wt: 599.4 g/mol
InChI Key: WGZVQAZCALOGIM-UHFFFAOYSA-N
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Description

Tributylstannyl compounds are organotin reagents commonly used in palladium-catalyzed cross-coupling reactions . They are often used as coupling partners to introduce the butyl group into various organic substrates .


Synthesis Analysis

The synthesis of tributylstannyl compounds often involves Stille cross-coupling reactions . For example, a reaction of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine with 4-methoxy-N-(4-methoxyphenyl)-N-(4-(tributylstannyl)phenyl)aniline in the presence of dichlorobis(triphenylphosphine)palladium has been reported .


Molecular Structure Analysis

The molecular structure of tributylstannyl compounds is influenced by intramolecular noncovalent interactions . These interactions significantly influence the conformation of the organic/polymeric semiconductors, which is critical to determine their physicochemical properties .


Chemical Reactions Analysis

Tributylstannyl compounds participate in various chemical reactions, including carbon-carbon bond-forming radical reactions . They are also involved in reactions that introduce different substituents at specific positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of tributylstannyl compounds can vary. For example, 4-(Tributylstannyl)pyrimidine has a molecular weight of 369.1 g/mol .

Scientific Research Applications

Synthesis and Chemical Applications

4-(Tributylstannyl)-1-tritylimidazole and its derivatives play a significant role in the field of synthetic chemistry. They serve as intermediates and reagents in various chemical reactions:

  • Homologation and Synthesis of Aryl Iodolactones and Tetralones : Tributylstannyl derivatives are used for the transfer of but-3-enoic acid synthons, facilitating the synthesis of aryl iodolactones or tetralones. These compounds are valuable in synthesizing key intermediates for drugs like ABT-200 (Thibonnet et al., 1996).

  • Preparation of Multidentate Ligands : The compound is instrumental in generating multidentate ligands featuring 4-substituted imidazole units, which are significant for biomimetic studies. This demonstrates its versatility in synthesizing a range of bi-, tri-, and pentadentate ligands (Collman et al., 1999).

  • Synthesis of Tetrazoles : Used in the synthesis of 5-aryl- and 5-heteroaryl-1H-tetrazoles, it demonstrates its efficacy in organic synthesis, particularly in producing a variety of heteroaromatic compounds (Bookser, 2000).

Organic and Inorganic Chemistry

Tributylstannyl-imidazole derivatives are integral in various reactions and syntheses inorganic and inorganic chemistry:

  • Creation of Novel Ligands and Complexes : These compounds are pivotal in forming complexes with basic ligands, leading to the creation of new structures and materials. This characteristic is essential for understanding the behavior of organotin compounds in solutions and their interaction with various ligands (Janssen et al., 1964).

  • Development of Stannylated Heterocycles : They are used for the preparation of stannylated heterocyclic compounds, demonstrating their importance in the synthesis of organic compounds with potential applications in medicinal and material chemistry (Reginato et al., 1995).

Applications in Physiological and Medicinal Research

While focusing on the scientific research applications of these compounds and avoiding aspects related to drug use, dosage, and side effects:

  • Physiological Research Tools : Certain derivatives of 4-(Tributylstannyl)-1-tritylimidazole have been used in physiological research, particularly in understanding the regulation of terpenoid metabolism concerning phytohormones and sterols. This indicates their role in providing insights into cell division, cell elongation, and senescence processes in plants (Grossmann, 1990).

Safety And Hazards

Tributylstannyl compounds can be hazardous. They are often toxic if swallowed and harmful in contact with skin . They can cause skin irritation and serious eye irritation . Prolonged or repeated exposure can cause damage to organs .

Future Directions

Tributyltin (IV) compounds are promising candidates for drug development . They have shown significant antileishmanial and cytotoxic potential, making them promising compounds for the development of antileishmanial and anticancer drugs .

properties

IUPAC Name

tributyl-(1-tritylimidazol-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N2.3C4H9.Sn/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21;3*1-3-4-2;/h1-15,17-18H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZVQAZCALOGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473935
Record name 4-(Tributylstannyl)-1-tritylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tributylstannyl)-1-tritylimidazole

CAS RN

208934-35-4
Record name 4-(Tributylstannyl)-1-tritylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 4-iodo-1-triphenylmethyl-1H-imidazole (Preparation 72, 0.44 g, 0.10 mmol) in dichloromethane (8.0 ml) at room temperature was added slowly ethyl magnesium bromide (3.0 M in diethyl ether, 0.35 ml, 1.0 mmol). After 30 min, tributyltin chloride (0.3 ml, 1.1 immol) was added and the reaction mixture was stirred at room temperature for 2 h. The reaction mixture was quenched with saturated aqueous ammonium chloride solution (10 ml) and the product was extracted with dichloromethane (3×10 ml). The combined organic layers were dried (Na2SO4) and concentrated inl vacuo. The residue was purified by flash chromatography on silica gel eluting with hexane:ethyl acetate (10:1 and then 5:1) to give the title compound (59 mg, 98%).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, a solution of 4-iodo-1-trityl-1 H-imidazole (1.00 g, 2.29 mmol) in dichloromethane (10 mL) was treated with isopropylmagnesium bromide (2.75 mL of 1M, 2.75 mmol, in tetrahydrofuran) and stirred at ambient temperature for 1 hour. After this time, the reaction was treated with tributyltin chloride (0.81 mL, 2.98 mmol) and the resulting mixture stirred overnight at ambient temperature. The reaction mixture was then diluted with dichloromethane (50 mL) and successively washed with saturated ammonium chloride (50 mL), water (50 mL) and brine (50 mL). The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford 1.37 g of crude 4-tributylstannyl-1-trityl-1H-imidazole.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3 M Ethyl magnesium bromide in THF (5.0 ml, 15.0 mmol) was added dropwise to a solution of 4-iodo-1-trityl-1H-imidazole (4.44 g, 10.2 mmol) in THF (100 ml) at −78° C. After stirring for 2 h, tributyltin chloride (5.0 ml, 18.4 mmol) was added. After stirring for an additional 2 h, the solution was concentrated under reduced pressure. The residue was flash chromatographed with 19:1, 9:1, 17:3, and 4:1 hexane:ethyl acetate as the eluant to yield 7.72 g of impure 4-(tributylstannyl)-1-trityl-1H-imidazole as a yellow solid. Method [7] Retention time 10.89 min by HPLC (MH+ 601).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MC Jetter, AB Reitz - Synthesis, 1998 - thieme-connect.com
Imidazoles bearing vinyl and aryl substitution in the 4-position can be prepared using palladium-catalyzed cross-coupling reactions of l-tritylimidazol-4-yltin and-zinc reagents in 67–80…
Number of citations: 29 www.thieme-connect.com
F Bellina, R Rossi - Advanced Synthesis & Catalysis, 2010 - Wiley Online Library
Functionalized imidazole derivatives include compounds that are known to possess a broad range of significant biological properties or are important templates in medicinal chemistry. …
Number of citations: 158 onlinelibrary.wiley.com

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